N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-17(16-11-13-7-5-6-10-15(13)22-16)12-18-23(19,20)14-8-3-2-4-9-14/h2-11,17-18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXZBCGFTPUYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization of salicylaldehydes, Perkin benzofuran synthesis, and cycloisomerization of alkyne-substituted phenols.
Introduction of Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkylating agents under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol derivatives.
Substitution: Formation of N-substituted benzenesulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives, including N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
For instance, a study found that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Mycobacterium tuberculosis . This suggests their potential therapeutic applications in treating infections caused by resistant bacteria.
Anticancer Potential
The anticancer properties of benzofuran-based compounds are another area of active research. Studies have shown that these compounds can inhibit the proliferation of cancer cell lines, indicating their potential as anticancer agents. The mechanisms often involve the induction of apoptosis in cancer cells .
For example, specific benzofuran derivatives have been reported to possess selective growth inhibitory activity against certain cancer cell lines, with some showing moderate activity against tumor-associated isoforms of carbonic anhydrases (hCA IX and XII), which are linked to tumor growth and metastasis .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes implicated in disease processes. For example, compounds similar to this have shown the capability to inhibit N-myristoyltransferase, an enzyme associated with fungal infections. This property enhances its potential as a therapeutic agent against fungal diseases.
Neuropharmacological Applications
The compound is being explored for its neuropharmacological effects, particularly its interaction with serotonin receptors. It has been noted for its affinity towards the 5HT1A receptor, which is significant in the context of mood regulation and anxiety disorders. This suggests potential applications in developing treatments for psychiatric conditions.
Material Science
Beyond biological applications, this compound can serve as a building block in organic synthesis for creating more complex molecules with specific electronic or optical properties. The unique structural features of this compound allow it to be utilized in developing new materials with tailored functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects . The sulfonamide group can also interact with proteins, potentially inhibiting their function . These interactions can result in the modulation of cellular pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Structural Features and Crystallographic Data
Key Observations :
- Substituent Diversity : The benzofuran derivative distinguishes itself via a fused heterocyclic system, contrasting with benzimidazole () or triazine () cores. Methoxyethyl chains are shared with goxalapladib (), suggesting a role in membrane permeability.
- Crystallography : High-resolution SC-XRD (e.g., R = 0.045 in ) enables precise determination of bond angles and torsional strain, critical for structure-activity relationship (SAR) studies .
Key Insights :
- The benzofuran moiety may confer selectivity toward oxidative stress-related targets (e.g., cytochrome P450 isoforms), distinct from triazine-based antiproliferative agents () .
- Methoxyethyl groups, as in goxalapladib, improve solubility but may reduce blood-brain barrier penetration compared to smaller substituents .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide is a compound of increasing interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound features a benzofuran core, which is known for its various pharmacological properties. The sulfonamide group enhances its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzofuran moiety allows for interaction with various enzymes, potentially inhibiting their activity. For instance, it has been shown to inhibit carbonic anhydrase isoforms, which are involved in tumor growth regulation .
- Receptor Binding : The compound exhibits affinity for the 5HT1A receptor, which is implicated in numerous physiological processes including mood regulation and pain perception.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 | |
| Escherichia coli | 15 | |
| Mycobacterium tuberculosis | 6 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 2: Anticancer Activity Data
Case Studies
- Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. This compound showed promising results with an IC50 value indicating substantial potency against the pathogen .
- Anticancer Activity Analysis : In a study assessing the effects on K562 leukemia cells, the compound induced apoptosis via increased ROS levels. Flow cytometry analysis confirmed early apoptotic changes in treated cells, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What are the key synthetic routes for preparing N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to stabilize intermediates and enhance reactivity .
- Base choice : Triethylamine is commonly employed to neutralize HCl generated during sulfonylation steps .
- Temperature control : Reactions are often conducted under reflux (e.g., 60–80°C) to balance reaction rate and side-product minimization . Optimization requires iterative adjustments to these parameters, monitored via TLC or HPLC for purity assessment.
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of the benzofuran ring (δ 6.8–7.5 ppm), methoxy groups (δ ~3.3 ppm), and sulfonamide protons (δ ~7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+) and fragmentation patterns consistent with the sulfonamide backbone .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state, though this requires high-purity crystals .
Q. What preliminary biological assays are recommended to screen this compound?
Initial screens focus on:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorometric assays targeting cyclooxygenase (COX) or carbonic anhydrase isoforms, given sulfonamides’ historical relevance to these pathways .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess baseline toxicity .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s biological activity?
- Electron-donating groups (e.g., methoxy on benzofuran) enhance resonance stabilization, potentially increasing binding affinity to hydrophobic enzyme pockets .
- Steric hindrance : Bulky substituents on the benzenesulfonamide moiety may reduce off-target interactions but could limit membrane permeability . Computational studies (e.g., DFT for charge distribution, molecular docking for binding poses) are critical to rationalize structure-activity relationships (SAR) .
Q. What advanced techniques resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways that may skew in vitro results .
- Target engagement assays : Cellular thermal shift assays (CETSA) confirm direct binding to purported targets, distinguishing true activity from assay artifacts .
- Proteomic profiling : Untargeted mass spectrometry identifies off-target interactions that explain variability across studies .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Light/oxygen sensitivity : Accelerated stability testing under UV light and oxidative conditions (e.g., H2O2 exposure) identifies protective storage requirements .
- Plasma stability : Incubation in human plasma (37°C, 1–6 hours) followed by LC-MS quantifies esterase/protease-mediated hydrolysis .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Salt formation : Converting the sulfonamide to a sodium salt enhances aqueous solubility .
- Prodrug design : Masking polar groups (e.g., methoxy as acetates) improves intestinal absorption, with enzymatic cleavage restoring the active form .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release and reduce hepatic first-pass metabolism .
Methodological Considerations
Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?
- Log-spaced dosing : Test concentrations spanning 3–4 orders of magnitude (e.g., 1 nM–100 μM) to capture full sigmoidal curves .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma concentration-time profiles with effect data to identify hysteresis (lag between exposure and response) .
Q. What orthogonal assays validate target specificity in complex biological systems?
- CRISPR/Cas9 knockout models : Disrupting the putative target gene and assessing compound efficacy loss confirms on-target effects .
- Affinity chromatography : Immobilizing the compound on resin and pulldown/MS identification of bound proteins reveals direct interactors .
Data Presentation Guidelines
- Tables : Include purity (≥95% by HPLC), solubility (e.g., in DMSO/PBS), and stability data under standard storage conditions (−20°C, desiccated) .
- Figures : Highlight key SAR trends (e.g., substituent effects on IC50) and crystallographic data (e.g., hydrogen-bonding motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
